1-(2-Bromo-3-fluoropyridin-4-yl)ethanone
Description
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(2-bromo-3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 |
InChI Key |
BLJMWNBFHRFGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Position and Reactivity
- 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (C₈H₈BrNO): Bromine at position 5 and methyl at position 2. The methyl group sterically hinders electrophilic substitution, reducing reactivity compared to the target compound. Its molecular weight (230.06 g/mol) is slightly lower due to the methyl group .
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone (C₇H₅BrClNO): Bromine at position 2 and chlorine at position 2. Chlorine’s stronger electron-withdrawing effect increases the acetyl group’s electrophilicity, enhancing reactivity in nucleophilic substitutions compared to fluorine .
Halogen Type and Electronic Effects
- 1-(2-Fluoro-4-pyridinyl)ethanone (C₇H₆FNO): Lacks bromine but retains fluorine at position 2. The absence of bromine reduces molecular weight (155.13 g/mol) and limits utility in heavy-atom-mediated reactions (e.g., crystallography or radiopharmaceuticals) .
- 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (C₁₀H₁₁BrO₃): A phenyl analogue with bromine and methoxy groups. The methoxy groups donate electrons, decreasing the acetyl group’s electrophilicity compared to pyridine-based analogues .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Bromo-3-fluoropyridin-4-yl)ethanone | C₇H₅BrFNO | 234.48 | Br (2), F (3) | Acetyl (4) |
| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | C₈H₈BrNO | 230.06 | Br (5) | Acetyl (3), Methyl (2) |
| 2-Bromo-1-(2-chloropyridin-4-yl)ethanone | C₇H₅BrClNO | 234.48 | Br (2), Cl (2) | Acetyl (4) |
| 1-(2-Fluoro-4-pyridinyl)ethanone | C₇H₆FNO | 155.13 | F (2) | Acetyl (4) |
Key Observations :
- Bromine increases molecular weight and polarizability, aiding in crystallographic studies .
- Fluorine’s electronegativity enhances metabolic stability in drug design compared to chlorine .
Analytical Characterization
- GC-FTIR: Used to confirm structural specificity in halogenated ethanones, as demonstrated for JWH-250 and related compounds .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves functionalization of a suitably substituted pyridine precursor through bromination, fluorination, and acylation steps. The key challenge lies in the selective introduction of bromine and fluorine substituents at the 2- and 3-positions, respectively, while installing the ethanone group at the 4-position of the pyridine ring.
Representative Synthetic Route
A representative synthesis, adapted from closely related compounds such as 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, involves the following steps:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting material: 2-bromo-3-fluoropyridine-4-carbonitrile | The nitrile precursor is chosen for regioselective functionalization. |
| 2 | Methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF), 0 °C, inert atmosphere, 15 min | Grignard addition to the nitrile to form an imine intermediate. |
| 3 | Hydrochloric acid aqueous solution (3 M), 0–20 °C, 16 h, inert atmosphere | Hydrolysis of the imine intermediate to yield the corresponding ketone. |
| 4 | Extraction with ethyl acetate, drying over sodium sulfate, concentration | Isolation and purification of the product. |
This method yields this compound with high purity and good yield (typically >90%) under carefully controlled temperature and inert atmosphere to prevent side reactions.
Alternative Approaches
Bromination and Fluorination of Pyridine Derivatives: Starting from 4-methylpyridine derivatives, selective bromination at the 2-position followed by electrophilic fluorination at the 3-position can be employed. Subsequent oxidation or acylation converts the methyl group to the ethanone moiety.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki or Stille coupling reactions may be used to introduce the ethanone group or halogen substituents by coupling halogenated pyridine intermediates with appropriate boronic acids or stannanes.
Direct Acylation: Friedel-Crafts acetylation on halogenated pyridine rings under Lewis acid catalysis is another potential route, though regioselectivity and reaction conditions require optimization to avoid poly-substitution or ring degradation.
Analytical Data and Reaction Conditions
Reaction Conditions Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Anhydrous and inert atmosphere required |
| Temperature | 0 °C for Grignard addition; room temperature for hydrolysis | Temperature control critical for selectivity |
| Atmosphere | Nitrogen or argon | Prevents oxidation or moisture interference |
| Workup | Extraction with ethyl acetate, drying over Na2SO4 | Standard organic extraction and drying |
Yield and Purity
- Yields typically range from 85% to 93% depending on scale and reaction optimization.
- Purity is confirmed by chromatographic and spectroscopic methods such as NMR, LC-MS, and elemental analysis.
Comparative Analysis with Related Compounds
Research Findings and Applications
- The compound is widely used as a building block for synthesizing complex heterocyclic molecules, including kinase inhibitors and anti-inflammatory agents.
- Its halogen substituents confer unique reactivity, enabling further functionalization via nucleophilic substitution or cross-coupling reactions.
- Preliminary studies indicate potential antimicrobial activity linked to halogenated pyridine structures, though specific biological data on this compound remain limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
